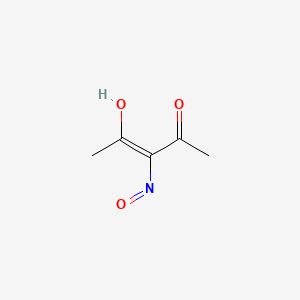

2,3,4-Pentanetrion, 3-Oxime

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Pentane-2,3,4-trione 3-oxime has several scientific research applications:

Wirkmechanismus

Target of Action

It’s known that this compound is an organic molecule with three c=o groups . It’s often used as an important organic synthesis intermediate , suggesting it may interact with various biological targets.

Mode of Action

It’s known to undergo various chemical reactions, such as amine substitution reactions, oxidation reactions, and cyclization reactions . These reactions could potentially alter the function of its biological targets.

Pharmacokinetics

Its solubility in water and organic solvents like alcohol and ether suggests it could potentially be absorbed and distributed in the body

Action Environment

2,3,4-Pentanetrione, 3-oxime is stable at room temperature but decomposes under high temperature or light exposure . This suggests that environmental factors such as temperature and light could influence its action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

2,3,4-Pentanetrione, 3-oxime plays a significant role in various biochemical reactions due to its reactive oxime group. This compound interacts with several enzymes and proteins, primarily through its ability to form Schiff bases with amino groups in proteins. One notable interaction is with the enzyme hydroxylamine oxidoreductase, which catalyzes the oxidation of hydroxylamine to nitrite. The oxime group in 2,3,4-pentanetrione, 3-oxime can act as a substrate for this enzyme, leading to the formation of nitrite and other nitrogenous compounds . Additionally, the compound can interact with other biomolecules such as nucleic acids, where it can form adducts with nucleobases, potentially affecting DNA and RNA function .

Cellular Effects

2,3,4-Pentanetrione, 3-oxime has been shown to influence various cellular processes. In particular, it can affect cell signaling pathways by modifying key signaling proteins through the formation of Schiff bases. This modification can alter the activity of these proteins, leading to changes in downstream signaling events. For example, the compound can inhibit the activity of protein kinases, which are crucial for the regulation of cell growth and differentiation . Furthermore, 2,3,4-pentanetrione, 3-oxime can impact gene expression by forming adducts with DNA, thereby affecting transcriptional activity . The compound also influences cellular metabolism by interacting with metabolic enzymes, potentially altering metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of action of 2,3,4-pentanetrione, 3-oxime involves its ability to form covalent bonds with biomolecules through its reactive oxime group. This group can react with amino groups in proteins to form Schiff bases, leading to the modification of protein structure and function . Additionally, the compound can undergo redox reactions, acting as a reducing agent and participating in electron transfer processes . These interactions can result in the inhibition or activation of enzymes, changes in protein conformation, and alterations in gene expression . The compound’s ability to form adducts with nucleic acids also plays a role in its molecular mechanism, as these adducts can interfere with DNA replication and transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3,4-pentanetrione, 3-oxime can change over time due to its stability and degradation properties. The compound is hygroscopic and can form hydrates upon absorbing water, which can affect its reactivity and interactions with biomolecules . Over time, the compound may degrade, leading to the formation of byproducts such as acetic acid and carbon monoxide . These degradation products can have additional effects on cellular function, potentially leading to long-term changes in cell viability and metabolism . In in vitro and in vivo studies, the temporal effects of 2,3,4-pentanetrione, 3-oxime should be carefully monitored to understand its stability and long-term impact on cellular processes .

Dosage Effects in Animal Models

The effects of 2,3,4-pentanetrione, 3-oxime in animal models can vary with different dosages. At low doses, the compound may have minimal impact on cellular function, while at higher doses, it can cause significant changes in cell signaling, gene expression, and metabolism . In animal studies, threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . At high doses, 2,3,4-pentanetrione, 3-oxime can exhibit toxic effects, potentially leading to cell death and tissue damage . These adverse effects highlight the importance of determining the appropriate dosage range for therapeutic applications and understanding the compound’s toxicity profile .

Metabolic Pathways

2,3,4-Pentanetrione, 3-oxime is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. The compound can be metabolized by enzymes such as hydroxylamine oxidoreductase, leading to the formation of nitrogenous compounds like nitrite . Additionally, 2,3,4-pentanetrione, 3-oxime can participate in redox reactions, acting as a reducing agent and influencing the cellular redox state . These metabolic interactions can affect metabolic flux and the levels of various metabolites, potentially altering cellular energy production and overall metabolism .

Transport and Distribution

Within cells and tissues, 2,3,4-pentanetrione, 3-oxime is transported and distributed through interactions with transporters and binding proteins. The compound can bind to proteins such as albumin, facilitating its transport in the bloodstream and its distribution to various tissues . Additionally, 2,3,4-pentanetrione, 3-oxime can interact with membrane transporters, allowing it to enter cells and reach intracellular compartments . These interactions can influence the compound’s localization and accumulation within specific tissues, affecting its overall bioavailability and efficacy .

Subcellular Localization

The subcellular localization of 2,3,4-pentanetrione, 3-oxime is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, where it can interact with DNA and affect gene expression . Additionally, 2,3,4-pentanetrione, 3-oxime can localize to the mitochondria, where it can participate in redox reactions and influence mitochondrial function . These subcellular localizations can impact the compound’s activity and function, determining its overall effects on cellular processes .

Vorbereitungsmethoden

Pentane-2,3,4-trione 3-oxime can be synthesized through several methods. One common method involves the oxidation of 2,4-pentanedione using sodium nitrite (NaNO2) as the oxidizing agent under acidic conditions . Another method involves reacting hydroxylamine with isonitrosoacetylacetone in a cold, aqueous, concentrated solution . Industrial production methods may vary, but they typically involve similar oxidation reactions with appropriate reagents and conditions.

Analyse Chemischer Reaktionen

Pentane-2,3,4-trione 3-oxime undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.

Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

Substitution: It can undergo substitution reactions, such as amine substitution, where the oxime group is replaced by an amine group.

Cyclization: The compound can participate in cyclization reactions to form heterocyclic compounds.

Vergleich Mit ähnlichen Verbindungen

Pentane-2,3,4-trione 3-oxime can be compared with other similar compounds, such as:

2,3,4-Triketohexane: Another triketone with three carbonyl groups, but with a different carbon chain length.

2,3,5-Triketohexane: Similar to 2,3,4-triketohexane but with the carbonyl groups at different positions.

2,4,6-Triketoheptane: A triketone with a longer carbon chain and different carbonyl group positions.

These compounds share similar chemical properties but differ in their molecular structures and reactivity, highlighting the uniqueness of 2,3,4-pentanetrione, 3-oxime.

Biologische Aktivität

Pentane-2,3,4-trione 3-oxime, also known as 2,3,4-pentanetrione 3-oxime, is a compound with significant biological activity due to its reactive oxime group. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

Pentane-2,3,4-trione 3-oxime is characterized by its three carbonyl (C=O) groups and an oxime functional group. The molecular formula is , and it has a melting point of approximately 75 °C. The compound is soluble in water and organic solvents like alcohol and ether, which facilitates its interaction with biological systems .

Biochemical Interactions:

Pentane-2,3,4-trione 3-oxime participates in various biochemical reactions primarily through the formation of Schiff bases with amino groups in proteins. This interaction can modify protein structure and function, influencing cellular processes such as signaling pathways and enzyme activity. Notably, it has been shown to interact with hydroxylamine oxidoreductase, leading to the production of nitrite and other nitrogenous compounds .

Cellular Effects:

The compound affects cell signaling by modifying key proteins involved in growth and differentiation. For instance, it can inhibit protein kinases, which play a crucial role in regulating cellular functions. The effects observed can vary based on dosage; low concentrations may have minimal impact, while higher doses can significantly alter gene expression and metabolic pathways .

Biological Activity

Antimicrobial Properties:

Pentane-2,3,4-trione 3-oxime has demonstrated antibacterial properties and is being investigated for its potential use in treating bacterial infections and skin diseases. Its ability to chelate metal ions contributes to its antimicrobial activity by disrupting essential metal-dependent processes within microbial cells .

Anti-inflammatory Effects:

Research indicates that the compound exhibits anti-inflammatory properties by reducing the production of prostaglandins through metal ion chelation. This mechanism suggests potential therapeutic applications in inflammatory conditions .

Case Studies

-

Anticancer Activity:

In vitro studies have explored the cytotoxic effects of pentane-2,3,4-trione 3-oxime on various cancer cell lines. It was found to exhibit selective toxicity towards certain cancer cells while showing reduced effects on non-cancerous cells. This selectivity indicates a promising avenue for cancer treatment research . -

Metabolic Pathway Involvement:

The compound's metabolism involves interactions with enzymes that lead to the formation of nitrogenous compounds like nitrite. This metabolic pathway highlights its role in biological systems and potential implications for drug development .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains; potential for pharmaceutical use. |

| Anti-inflammatory | Reduces prostaglandin production; potential applications in treating inflammation. |

| Anticancer | Exhibits cytotoxicity towards cancer cell lines; further studies needed for therapeutic use. |

Eigenschaften

CAS-Nummer |

29917-12-2 |

|---|---|

Molekularformel |

C5H7NO3 |

Molekulargewicht |

129.11 g/mol |

IUPAC-Name |

(Z)-4-hydroxy-3-nitrosopent-3-en-2-one |

InChI |

InChI=1S/C5H7NO3/c1-3(7)5(6-9)4(2)8/h7H,1-2H3/b5-3- |

InChI-Schlüssel |

BMFNDMNRYPFUPF-HYXAFXHYSA-N |

SMILES |

CC(=C(C(=O)C)N=O)O |

Isomerische SMILES |

C/C(=C(\C(=O)C)/N=O)/O |

Kanonische SMILES |

CC(=C(C(=O)C)N=O)O |

Key on ui other cas no. |

29917-12-2 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.